N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine
Overview
Description
N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Properties
Research has demonstrated the formation of organic salts based on derivatives of N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine, such as 5,7-dimethyl-1,8-naphthyridine-2-amine, through classical hydrogen bonds and other intermolecular interactions. These compounds exhibit significant potential in creating crystalline solids with diverse structural properties due to their ability to form stable supramolecular assemblies via non-covalent bonds. The formation of these assemblies is primarily driven by classical hydrogen bonds between the naphthyridine derivatives and acidic units, leading to various salt forms that have been characterized using techniques like IR, mp, EA, and XRD. These studies highlight the role of these compounds in developing new materials with tailored supramolecular structures (Dong et al., 2018), (Jin et al., 2010), (Jin et al., 2011).
Synthesis Techniques
Efficient synthetic routes have been developed for the creation of this compound derivatives, utilizing multi-component reactions and domino processes. These methods enable the synthesis of tetrasubstituted dihydropyridines and fused naphthyridines, showcasing the versatility of these compounds in organic synthesis. The synthesis involves the use of readily available starting materials and catalysts, highlighting the practical applicability of these methods in generating a wide array of naphthyridine derivatives with potential applications in various fields of chemistry (A. Khan & Md. Musawwer Khan, 2011).
Material Science Applications
This compound derivatives have been explored for their potential applications in material science, particularly in the development of novel polyimides and luminescent materials. These studies have led to the synthesis of new fluorinated polyimides with excellent solubility, thermal stability, and low dielectric constants, which are crucial properties for materials used in electronic and optical devices. Furthermore, the luminescent properties of certain complexes derived from these naphthyridine derivatives have been investigated, revealing their potential as emissive materials for optoelectronic applications (Chung & Hsiao, 2008), (Zuo et al., 2003).
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)10-8-4-3-6-11-9(8)5-7-12-10/h5,7,11H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQRFNVJLWDQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820673-39-9 | |
Record name | N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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